molecular formula C21H24N4 B11288753 11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B11288753
M. Wt: 332.4 g/mol
InChI Key: MKCBANYWVZNAIA-UHFFFAOYSA-N
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Description

11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound that belongs to the class of benzimidazoisoquinolines. This compound is characterized by its unique structure, which includes a benzimidazole fused to an isoquinoline ring system, with an amino group substituted by a 3-methylbutyl chain and a carbonitrile group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the benzimidazole ring, followed by the formation of the isoquinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure the cost-effective and sustainable production of the compound .

Chemical Reactions Analysis

Types of Reactions

11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazoisoquinolines .

Scientific Research Applications

11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[(3-Methylbutyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-methylbutylamino group and the carbonitrile group at the 6-position provides unique chemical properties that can be exploited in various scientific and industrial contexts .

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

11-(3-methylbutylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C21H24N4/c1-14(2)11-12-23-20-16-8-4-3-7-15(16)17(13-22)21-24-18-9-5-6-10-19(18)25(20)21/h5-6,9-10,14,23H,3-4,7-8,11-12H2,1-2H3

InChI Key

MKCBANYWVZNAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N

Origin of Product

United States

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